molecular formula C11H12ClNO B188374 (4-Chlorobenzoyl)pyrrolidine CAS No. 19202-05-2

(4-Chlorobenzoyl)pyrrolidine

Cat. No. B188374
CAS RN: 19202-05-2
M. Wt: 209.67 g/mol
InChI Key: DDDOTKBSNHPPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorobenzoyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The (4-Chlorobenzoyl)pyrrolidine molecule contains a total of 27 bonds. There are 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyrrolidine .

Scientific Research Applications

  • Biological Effects and Industrial Applications : Pyrrolidines, including derivatives like (4-Chlorobenzoyl)pyrrolidine, exhibit significant biological effects and are used in medicine. They also find applications in the industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Study of Rotational Barriers : Research on N-benzoyl pyrrolidine derivatives, such as N-(4-chlorobenzoyl) pyrrolidine, helps in understanding the barrier of C–N rotation in amides. This has implications for molecular dynamics and interactions in various compounds (Tafazzoli et al., 2008).

  • Organocatalysis in Chemical Synthesis : Pyrrolidine derivatives are used as organocatalysts for chemical reactions like the asymmetric Michael addition, highlighting their significance in stereoselective synthesis (Miao & Wang, 2008).

  • Plant Growth Research : Pyrrolidine structures, including (4-Chlorobenzoyl)pyrrolidine derivatives, are utilized in physiological research related to plant growth, offering insights into the regulation of terpenoid metabolism (Grossmann, 1990).

  • Pharmacological Properties : Pyrrolidine derivatives have a broad spectrum of pharmacological properties, including analgesic and sedative effects, and potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

  • Synthesis of Medicinal and Agrochemical Compounds : The reaction of chlorinated pyrrolidin-2-ones can produce useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Asymmetric Organocatalysts : Hydroxyproline derivatives, including those from the pyrrolidine ring, are used as asymmetric organocatalysts for various organic compound reactions (Zlotin, 2015).

  • NMR Analysis : Certain pyrrolidine derivatives are used as chiral solvating agents for NMR analysis of chiral compounds (Bailey, O'Hagan, & Tavaslı, 1997).

  • Natural Product Synthesis : Pyrrolidines are key in synthesizing bioactive natural products and drugs, with novel strategies developed for their efficient synthesis (Li, Ye, & Zhang, 2018).

  • Anticonvulsant Agents : Aroyl(aminoacyl)pyrroles, including derivatives of pyrrolidine, represent a new class of anticonvulsant agents, indicating the potential of pyrrolidine derivatives in pharmaceutical applications (Carson et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzoyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

The pyrrolidine ring and its derivatives, including “(4-Chlorobenzoyl)pyrrolidine”, have shown promise in the field of drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles in the future .

properties

IUPAC Name

(4-chlorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDOTKBSNHPPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356110
Record name (4-Chlorobenzoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzoyl)pyrrolidine

CAS RN

19202-05-2
Record name (4-Chlorophenyl)-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19202-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorobenzoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorobenzoyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(4-Chlorobenzoyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
(4-Chlorobenzoyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
(4-Chlorobenzoyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
(4-Chlorobenzoyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
(4-Chlorobenzoyl)pyrrolidine

Citations

For This Compound
25
Citations
M Tafazzoli, A Ziyaei-Halimjani, M Ghiasi… - Journal of Molecular …, 2008 - Elsevier
Variable-temperature 1 H and 13 C NMR spectroscopy are used to investigate barrier of C–N rotation in series of amides, such as N-benzoyl pyrrolidine, N-(4-chlorobenzoyl) pyrrolidine…
Number of citations: 19 www.sciencedirect.com
T Ibata, GS Singh - Chemistry letters, 1994 - journal.csj.jp
The reaction of α-diazocarbonyl compounds with 1,1-diphenylmethanimine in the presence of Cu(acac) 2 afforded the corresponding N-substituted imines in general together with …
Number of citations: 6 www.journal.csj.jp
M Tian, Z Xiang, SY Zhou, LL Jing… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C18H23ClN3O3, the imidazole ring system has an envelope conformation, whereas the nitronyl nitroxide unit displays a half-chair or twisted conformation. In the …
Number of citations: 1 scripts.iucr.org
K Ekoue-Kovi, C Wolf - Organic Letters, 2007 - ACS Publications
Metal-free oxidative amination of aromatic aldehydes in the presence of TBHP provides convenient access to amides in 85−99% under mild reaction conditions within 5 h. This method …
Number of citations: 176 pubs.acs.org
PJ Rushworth, DG Hulcoop, DJ Fox - The Journal of organic …, 2013 - ACS Publications
Tetramethylethylenediamine (TMEDA) acts as cheap and readily removed ligand in the iron-catalyzed coupling of alkyl Grignard reagents and activated aryl chlorides. The use of …
Number of citations: 45 pubs.acs.org
LH Hurley, T Reck, DE Thurston… - Chemical research in …, 1988 - ACS Publications
Anthramycin and tomaymycin (TableI) are two of the best known examples of the pyrrolo [l, 4] benzodiazepine [P (1, 4) B] 1 group of antibiotics, which are potent antitumor compounds …
Number of citations: 203 pubs.acs.org
SJ Barraza, PC Delekta, JA Sindac, CJ Dobry… - Bioorganic & medicinal …, 2015 - Elsevier
Neurotropic alphaviruses are debilitating pathogens that infect the central nervous system (CNS) and are transmitted to humans via mosquitoes. There exist no effective human …
Number of citations: 14 www.sciencedirect.com
BD Allison, VK Phuong, LC McAtee… - Journal of medicinal …, 2006 - ACS Publications
A high throughput screening approach to the identification of selective cholecystokinin-2 receptor (CCK-2R) ligands resulted in the discovery of a novel series of antagonists, …
Number of citations: 47 pubs.acs.org
Y Yao, R Li, X Liu, F Yang, Y Yang, X Li, X Shi, T Yuan… - Molecules, 2017 - mdpi.com
Inhibitors of Rho kinase (ROCK) have potential therapeutic applicability in a wide range of diseases, such as hypertension, stroke, asthma and glaucoma. In a previous article, we …
Number of citations: 15 www.mdpi.com
M Mazur, B Dymek, R Koralewski… - Journal of Medicinal …, 2019 - ACS Publications
Acidic mammalian chitinase (AMCase) and chitotriosidase-1 (CHIT1) are two enzymatically active proteins produced by mammals capable of cleaving the glycosidic bond in chitin. …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.